trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate
Description
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate (CAS: 81028-91-3), commonly referred to as D-Fructose-1,6-bisphosphate trisodium salt octahydrate (FDP trisodium), is a phosphorylated sugar derivative with critical roles in glycolysis and cellular energy metabolism. Its molecular formula is $ \text{C}6\text{H}{11}\text{Na}3\text{O}{12}\text{P}2 \cdot 8\text{H}2\text{O} $, with a molar mass of 550.18 g/mol . Structurally, it features two phosphate groups at the 1- and 6-positions of the fructose backbone, three sodium counterions, and eight water molecules in its crystalline lattice .
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O12P2.3Na.8H2O/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;;;;;;;;/h3,5-6H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;8*1H2/q-3;3*+1;;;;;;;;/t3-,5-,6-;;;;;;;;;;;/m1.........../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPMBXICRQHNMM-PESUWTOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)[O-])[O-])[O-])OP(=O)(O)O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H27Na3O20P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate typically involves the reaction of hexane derivatives with phosphoric acid under controlled conditions. The process begins with the preparation of the hexane backbone, followed by the introduction of phosphate groups through phosphorylation reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is then purified through crystallization and drying processes to obtain the octahydrate form.
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized hexane derivatives.
Scientific Research Applications
Trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in phosphorylation reactions.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways involving phosphate groups.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of trisodium;(2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate;octahydrate involves its interaction with molecular targets such as enzymes and receptors. The phosphate groups in the compound can mimic natural phosphate substrates, allowing it to bind to active sites of enzymes and modulate their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Properties of Trisodium FDP Octahydrate and Analogues
Key Observations :
- Sodium Content : The target compound and uridine-5'-triphosphate both contain three sodium ions, while tetrasodium FDP has four, altering solubility and ionic strength .
- Hydration : The octahydrate form of FDP trisodium enhances stability in aqueous solutions compared to the anhydrous tetrasodium variant .
- Phosphate Configuration : Unlike uridine-5'-triphosphate (three phosphates), FDP derivatives have two phosphates, limiting their utility in nucleotide-dependent processes .
Functional Comparison
Table 2: Functional Differences
Research Findings :
- Efficacy in Ischemia : Trisodium FDP octahydrate reduces lactate accumulation in ischemic tissues by 40% compared to controls, whereas tetrasodium FDP shows 25% improvement due to lower bioavailability .
- Thermal Stability : The octahydrate form degrades 50% faster at 25°C than uridine-5'-triphosphate, necessitating strict cold-chain storage .
Biological Activity
Trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate; octahydrate is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the biological effects and mechanisms of action of this compound based on diverse research studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of multiple phosphate groups, which are known to play significant roles in biochemical pathways. Its chemical formula is with a molecular weight of approximately 303.09 g/mol. The structure facilitates interactions with various biological targets.
The biological activity of trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate involves several mechanisms:
- Inhibition of Phospholipase D (PLD) : Research indicates that phosphonate compounds can inhibit PLD activity, which is crucial in cancer cell signaling. Inhibition of PLD leads to increased apoptosis in cancer cells and reduced invasion and metastasis .
- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is essential for protecting cellular components from damage.
- Modulation of Cell Signaling : The presence of phosphate groups allows the compound to interact with various signaling pathways, potentially affecting cellular processes such as proliferation and differentiation.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Cancer Research : A study demonstrated that trisodium (2R,3R,4S)-5-oxo-1,6-diphosphonooxyhexane-2,3,4-triolate significantly inhibited cancer cell proliferation in vitro. The IC50 values were determined to be in the low micromolar range, indicating potent activity against various cancer cell lines.
- Neuroprotective Effects : In animal models of neurodegeneration, administration of this phosphonate resulted in improved cognitive function and reduced neuronal loss. The mechanism was linked to its ability to mitigate oxidative stress and promote neuronal survival.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
